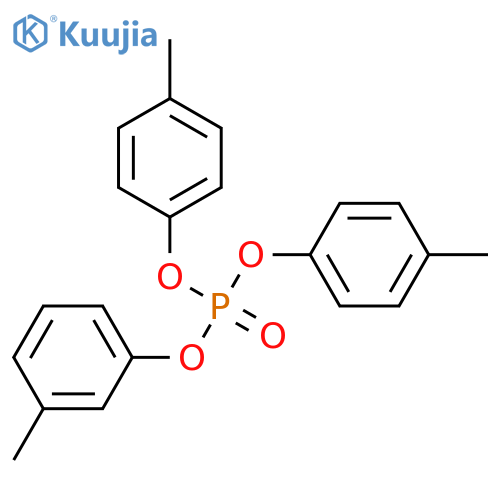

Cas no 136868-91-2 (Bis(p-cresyl) m-Cresyl Phosphate)

136868-91-2 structure

商品名:Bis(p-cresyl) m-Cresyl Phosphate

CAS番号:136868-91-2

MF:C21H21O4P

メガワット:368.362807035446

CID:2086779

Bis(p-cresyl) m-Cresyl Phosphate 化学的及び物理的性質

名前と識別子

-

- Bis(p-cresyl) m-Cresyl Phosphate

-

- インチ: 1S/C21H21O4P/c1-16-7-11-19(12-8-16)23-26(22,24-20-13-9-17(2)10-14-20)25-21-6-4-5-18(3)15-21/h4-15H,1-3H3

- InChIKey: YSLTUIZNWYDWRT-UHFFFAOYSA-N

- ほほえんだ: C1(OP(OC2=CC=C(C)C=C2)(OC2=CC=C(C)C=C2)=O)=CC=CC(C)=C1

Bis(p-cresyl) m-Cresyl Phosphate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B419230-1000mg |

Bis(p-cresyl) m-Cresyl Phosphate |

136868-91-2 | 1g |

$ 873.00 | 2023-04-18 | ||

| TRC | B419230-2.5g |

Bis(p-cresyl) m-Cresyl Phosphate |

136868-91-2 | 2.5g |

$ 1918.00 | 2023-04-18 | ||

| TRC | B419230-250mg |

Bis(p-cresyl) m-Cresyl Phosphate |

136868-91-2 | 250mg |

$ 253.00 | 2023-04-18 | ||

| TRC | B419230-500mg |

Bis(p-cresyl) m-Cresyl Phosphate |

136868-91-2 | 500mg |

$ 460.00 | 2023-04-18 | ||

| TRC | B419230-1g |

Bis(p-cresyl) m-Cresyl Phosphate |

136868-91-2 | 1g |

$ 720.00 | 2022-06-07 |

Bis(p-cresyl) m-Cresyl Phosphate 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

136868-91-2 (Bis(p-cresyl) m-Cresyl Phosphate) 関連製品

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量